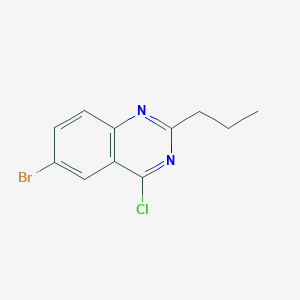
6-Bromo-4-chloro-2-propylquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-chloro-2-propylquinazoline is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-2-propylquinazoline typically involves multiple steps. One common method starts with 4-bromoaniline, which undergoes a reaction with ethyl propiolate in the presence of methanol to form 3-(4-bromoaniline) ethyl acrylate. This intermediate is then cyclized to form 6-bromoquinolin-4(1H)-one, which is further reacted with phosphorus trichloride and other reagents to yield the final product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The process involves the use of environmentally friendly solvents and reagents, and the overall yield can exceed 70%, making it suitable for large-scale production .
化学反应分析
Types of Reactions: 6-Bromo-4-chloro-2-propylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves halogen exchange or nucleophilic substitution.
Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the quinazoline ring.
Coupling Reactions: Such as Suzuki-Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typically use halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Oxidation Reactions: Often employ oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Utilize palladium catalysts and boron reagents under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted quinazolines with different functional groups .
科学研究应用
6-Bromo-4-chloro-2-propylquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and bacterial infections
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Bromo-4-chloro-2-propylquinazoline involves its interaction with specific molecular targets and pathways. Quinazolines are known to inhibit enzymes like tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can exert anticancer and antimicrobial effects .
相似化合物的比较
6-Bromoquinazoline: Shares the bromine substitution but lacks the chlorine and propyl groups.
4-Chloroquinazoline: Contains the chlorine substitution but lacks the bromine and propyl groups.
2-Propylquinazoline: Has the propyl group but lacks the halogen substitutions.
Uniqueness: 6-Bromo-4-chloro-2-propylquinazoline is unique due to the combination of bromine, chlorine, and propyl substitutions on the quinazoline ring.
属性
CAS 编号 |
351426-10-3 |
|---|---|
分子式 |
C11H10BrClN2 |
分子量 |
285.57 g/mol |
IUPAC 名称 |
6-bromo-4-chloro-2-propylquinazoline |
InChI |
InChI=1S/C11H10BrClN2/c1-2-3-10-14-9-5-4-7(12)6-8(9)11(13)15-10/h4-6H,2-3H2,1H3 |
InChI 键 |
UKZVHLYALGNVDH-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC2=C(C=C(C=C2)Br)C(=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


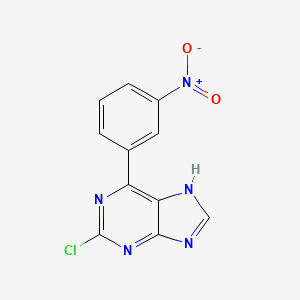
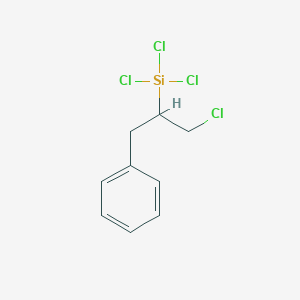
![tert-Butyl (6-amino-1-methyl-1H-imidazo[4,5-c]pyridin-4-yl)(methyl)carbamate](/img/structure/B15063935.png)
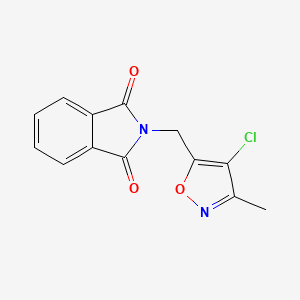
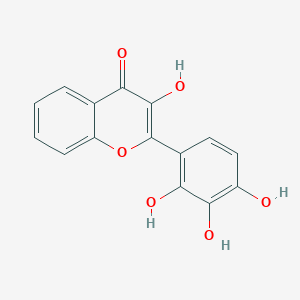
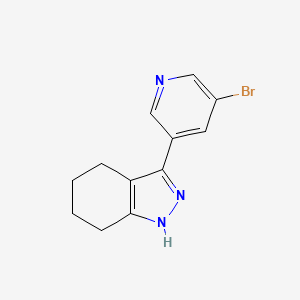
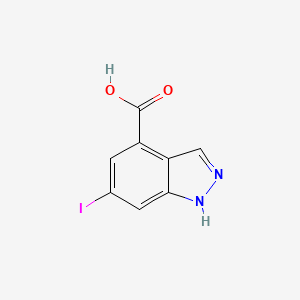
![Azetidine, 1-[(4-methylphenyl)sulfonyl]-2-phenyl-](/img/structure/B15063958.png)
![3-(4-Methoxyphenyl)-3-azaspiro[5.5]undecane-2,4-dione](/img/structure/B15063961.png)
![9-Chloro-6-methoxy-5-methyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10(5H)-one](/img/structure/B15063966.png)
![1-(4-Methylphenyl)-2-[(naphthalen-1-yl)oxy]ethan-1-one](/img/structure/B15063969.png)
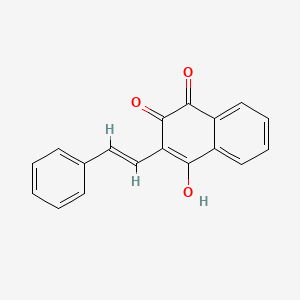
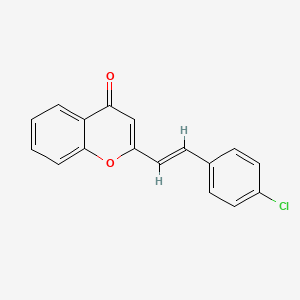
![7-Bromo-3-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B15063983.png)
